2-(4-Phenylpiperazin-1-yl)acetic acid
Description
2-(4-Phenylpiperazin-1-yl)acetic acid is a piperazine derivative characterized by a phenyl group attached to the piperazine ring and an acetic acid moiety. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its applications span antibiotics (e.g., compound CD-3 in quinolone derivatives) , prodrug design for cannabidiol (CBD) , and anti-tuberculosis (TB) agents . The phenylpiperazine scaffold contributes to pharmacological activity through π-π interactions and hydrogen bonding, while the acetic acid group enables functionalization into esters or amides for tailored pharmacokinetics.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-13-6-8-14(9-7-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGFSAAWYPTAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119378-70-0 | |
| Record name | 119378-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Piperazine Ring
Alkyl and Aryl Substituents
- 2-(4-Methylpiperazin-1-yl)acetic acid (2d) and 2-(4-isopropylpiperazin-1-yl)acetic acid (2c): These analogues, with smaller alkyl groups, were compared to 2-(4-phenylpiperazin-1-yl)acetic acid (2e) in CBD prodrug synthesis. While 2c and 2d yielded 65–68% monocoupled products, 2e achieved 67% yield of monoester 3e with minimal diester formation. The phenyl group likely reduces steric hindrance, favoring monoesterification .
- [4-(3-Methylbenzoyl)piperazin-1-yl]acetic acid: Substitution with a 3-methylbenzoyl group introduces a ketone, increasing lipophilicity.
Bulky Protecting Groups
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid :
The Fmoc group enhances solubility for solid-phase peptide synthesis but may hinder membrane permeability in drug applications. This contrasts with the unmodified phenylpiperazine variant, which is more suited for small-molecule therapeutics .
Piperidine vs. Piperazine Derivatives
Compounds like 2-(1-(4-acetylphenyl)piperidin-4-yl)acetic acid (9a) and 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid (9b) demonstrate the impact of replacing piperazine with piperidine. Synthesis yields varied significantly (45% for 9a vs. 65% for 9b), highlighting substituent-dependent reactivity .
Ester and Amide Derivatives
- Methyl 2-(4-phenylpiperazin-1-yl)acetate :
Esterification of the acetic acid group improves lipophilicity, enhancing bioavailability. This derivative is a precursor in antibiotic synthesis (e.g., CD-3) . - 3-(2-(4-Phenylpiperazin-1-yl)acetamido)benzoic acid :
As an anti-TB agent, this amide derivative exhibited an MIC of 1.6 µg/mL against M. tuberculosis H37Rv, underscoring the phenylpiperazine moiety’s role in target binding .
Prodrug Design for CBD
This compound outperformed methyl- and isopropyl-substituted analogues in monoester yield (67%), indicating its superior compatibility with CBD’s hydroxyl group for prodrug formation .
Anti-Tuberculosis Activity
Derivatives incorporating this compound demonstrated low MIC values (1.6 µg/mL), attributed to interactions with mycolic acid methyl transferases (MAMTs). The phenyl group likely facilitates target binding via hydrophobic interactions .
Functionalization Potential
The acetic acid group allows derivatization into esters (e.g., methyl ester ) or amides (e.g., anti-TB agent ), enabling optimization of solubility, stability, and target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
